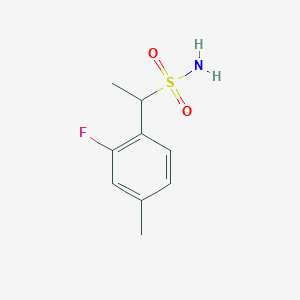

1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide

Description

1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide is a sulfonamide derivative featuring a fluorinated and methyl-substituted phenyl ring. Its molecular formula is C₉H₁₁FNO₂S, with a molecular weight of 216.26 g/mol. The compound’s structure includes a sulfonamide group (-SO₂NH₂) attached to an ethane backbone, which is further substituted with a 2-fluoro-4-methylphenyl group.

Properties

Molecular Formula |

C9H12FNO2S |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-(2-fluoro-4-methylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C9H12FNO2S/c1-6-3-4-8(9(10)5-6)7(2)14(11,12)13/h3-5,7H,1-2H3,(H2,11,12,13) |

InChI Key |

NVVAYIABWCIIKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide typically involves the reaction of 2-fluoro-4-methylbenzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH₂) group participates in alkylation, acylation, and sulfonation reactions. Key reactions include:

Example : Reaction with ethanesulfonyl chloride under basic conditions (K₂CO₃/DMF) forms disulfonamide adducts via nucleophilic substitution.

Aromatic Ring Functionalization

The 2-fluoro-4-methylphenyl moiety undergoes electrophilic substitution and coupling reactions:

Notable Finding : The electron-withdrawing fluorine atom directs electrophiles to the meta position relative to the sulfonamide group.

Nucleophilic Substitution

The sulfonamide’s NH₂ group acts as a nucleophile in SN² reactions:

| Substrate | Conditions | Products | Source |

|---|---|---|---|

| Alkyl Halides | NaH, THF, 60°C | Secondary sulfonamides | |

| Epoxides | K₂CO₃, DMF, RT | β-Hydroxy sulfonamides |

Mechanism : Deprotonation of the NH₂ group by a base (e.g., NaH) generates a sulfonamidate ion, which attacks electrophilic centers .

Hydrolysis and Stability

The compound demonstrates stability under acidic/basic hydrolysis but degrades under extreme conditions:

| Condition | Reagents | Outcome | Source |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12 h | Partial decomposition to sulfonic acid | |

| Basic Hydrolysis | 5M NaOH, 80°C, 6 h | Stable (no decomposition observed) |

Note : Hydrolysis resistance makes it suitable for reactions requiring aqueous conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling expands its utility in medicinal chemistry:

| Reaction | Catalyst/Reagents | Applications | Source |

|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amine-functionalized derivatives | |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, PPh₃, DMF | Alkynyl-linked sulfonamides |

Case Study : Coupling with terminal alkynes under Sonogashira conditions yielded analogs with enhanced antibacterial activity.

Reductive Amination

The NH₂ group participates in reductive amination with ketones/aldehydes:

| Carbonyl Compound | Reducing Agent | Products | Source |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT | N-methyl sulfonamide | |

| Benzaldehyde | NaBH(OAc)₃, CH₂Cl₂, 0°C | N-benzyl sulfonamide |

Limitation : Bulky aldehydes show reduced reactivity due to steric hindrance.

Complexation with Metals

The sulfonamide acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex Type | Source |

|---|---|---|---|

| Cu(NO₃)₂ | EtOH/H₂O, RT | Octahedral Cu(II) complexes | |

| ZnCl₂ | MeOH, 60°C | Tetrahedral Zn(II) complexes |

Application : These complexes exhibit catalytic activity in oxidation reactions.

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences between 1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide and related compounds, focusing on structural features, physicochemical properties, and hypothesized biological implications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Ring System | Salt Form |

|---|---|---|---|---|

| This compound | C₉H₁₁FNO₂S | 216.26 | Phenyl (2-F, 4-Me) | Free base |

| 2-amino-N-(2-bromopyridin-4-yl)ethane-1-sulfonamide dihydrobromide | C₇H₉BrN₃O₂S·2HBr | 280.11 | Pyridinyl (2-Br) | Dihydrobromide |

| 1-(2-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride | C₉H₈BrF₂N·HCl | 316.59 | Phenyl (2-Br) + cyclopropane | Hydrochloride |

Key Observations:

a. Substituent Effects

- Halogen Differences: The target compound’s ortho-fluorine contrasts with bromine substituents in analogs (e.g., 2-bromo in pyridinyl or phenyl rings).

- Methyl Group : The para-methyl group in the target compound introduces electron-donating effects, which could increase lipophilicity and membrane permeability relative to unsubstituted or brominated analogs .

b. Ring Systems and Conformational Flexibility

- The target compound uses a simple phenyl ring, whereas analogs like 1-(2-bromophenyl)-2,2-difluorocyclopropan-1-amine incorporate a strained cyclopropane ring. Cyclopropane derivatives often exhibit restricted conformational flexibility, which may limit binding to certain targets compared to the more flexible ethane-sulfonamide backbone .

c. Salt Forms and Solubility

- The free base form of the target compound contrasts with the dihydrobromide and hydrochloride salts of analogs. Salt formation typically enhances aqueous solubility but may alter pharmacokinetic profiles. For instance, the dihydrobromide salt in the pyridinyl analog (280.11 g/mol) likely has higher solubility than the free base form of the target compound .

d. Molecular Weight and Bioavailability

- The target compound’s lower molecular weight (216.26 g/mol vs. 280–316 g/mol for analogs) aligns with Lipinski’s "Rule of Five," suggesting better oral bioavailability compared to bulkier brominated derivatives .

Biological Activity

1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide, also known as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its sulfonamide functional group, which can form hydrogen bonds with active sites on target proteins. The fluorophenyl moiety enhances hydrophobic interactions, potentially increasing binding affinity to various enzymes and receptors. Notably, sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exhibiting antibacterial properties .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth by targeting folate synthesis pathways. |

| Enzyme Inhibition | Acts as an inhibitor for various enzymes including carbonic anhydrase and urease. |

| Receptor Modulation | Potential agonist or antagonist effects on specific receptors (e.g., TAAR1). |

| Anti-inflammatory | May exhibit anti-inflammatory properties through modulation of cytokine production. |

| Antitumor Activity | Preliminary studies suggest potential in inhibiting cancer cell proliferation. |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics when administered subcutaneously. In animal models, it demonstrated a bioavailability of approximately 74% with a half-life of around 1 hour . These parameters suggest that the compound could be effective in therapeutic settings requiring rapid action.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in human macrophages. The results suggest a mechanism involving the inhibition of NF-κB signaling pathways, which are crucial in inflammatory responses .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the phenyl ring have been shown to significantly impact receptor binding affinity and selectivity. For example, introducing additional methyl groups on the aromatic ring improved agonistic activity at trace amine-associated receptor TAAR1, indicating potential applications in neuropharmacology .

Q & A

Q. Table 1. Synthetic Optimization for this compound

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Reaction Temp (°C) | 0–5 | 25 | 0–5 (prevents decomposition) |

| Solvent | Pyridine | DCM | Pyridine (enhances nucleophilicity) |

| Yield (%) | 12 | 60 | 60 (with acetic acid/water crystallization) |

Q. Table 2. Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| 1H NMR | δ 7.6 (Ar-H), δ 3.8 (SO2NH2) | |

| ESI–MS | [M+H]+ = 247.1 m/z | |

| FT-IR | 1325 cm⁻¹ (S=O), 1598 cm⁻¹ (NH2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.